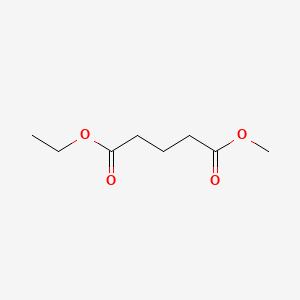
6,7-Difluorobenzoxazol-2(3H)-one
Vue d'ensemble
Description
6,7-Difluorobenzoxazol-2(3H)-one, also known as DBF or DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzoxazole, which is a heterocyclic aromatic organic compound. DBF has been found to exhibit a range of interesting biochemical and physiological effects, and has been used in a variety of laboratory experiments to investigate various biological processes.
Mécanisme D'action
The mechanism of action of 6,7-Difluorobenzoxazol-2(3H)-one is not fully understood, but it is thought to involve the formation of a fluorescent adduct with ROS. This adduct can be detected using fluorescence microscopy or spectroscopy, and can provide valuable information about the location and concentration of ROS in cells and tissues.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro. It has also been found to modulate the activity of various enzymes and signaling pathways in cells, and to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-Difluorobenzoxazol-2(3H)-one in laboratory experiments is its high sensitivity and selectivity for ROS. This makes it a valuable tool for investigating the role of ROS in various biological processes, and for developing new therapies for diseases and disorders that involve ROS. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, and care must be taken to ensure that its use does not interfere with the normal functioning of cells and tissues.
Orientations Futures
There are many potential future directions for research on 6,7-Difluorobenzoxazol-2(3H)-one. One area of interest is the development of new fluorescent probes based on this compound that can be used to detect other molecules and biological processes in cells and tissues. Another area of interest is the use of this compound in the development of new therapies for diseases and disorders that involve oxidative stress and inflammation. Overall, the study of this compound has the potential to provide valuable insights into the role of ROS in various biological processes, and to lead to the development of new treatments for a range of diseases and disorders.
Applications De Recherche Scientifique
6,7-Difluorobenzoxazol-2(3H)-one has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and are implicated in a range of diseases and disorders. This compound has been found to be highly sensitive to ROS, and can be used to detect their presence in cells and tissues.
Propriétés
IUPAC Name |
6,7-difluoro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOQMNPQHDOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)O2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3393763.png)


![1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride](/img/structure/B3393788.png)



